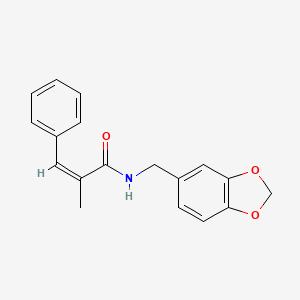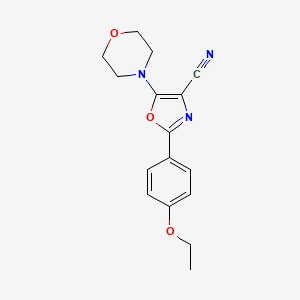
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide, also known as MDMA or ecstasy, is a synthetic drug that is widely used for recreational purposes. However, this drug has also gained significant attention in scientific research due to its potential therapeutic applications. MDMA is a psychoactive drug that belongs to the class of amphetamines and has a chemical structure that resembles both amphetamines and hallucinogens.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in the activation of various receptors, including 5-HT1A, 5-HT2A, and 5-HT2B receptors, which are involved in mood regulation and social behavior.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and trust. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has been shown to increase the activity of the prefrontal cortex, which is involved in decision-making and emotional regulation.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has advantages and limitations for lab experiments. One advantage is its ability to induce a controlled state of altered consciousness, which can be useful for studying the neural basis of consciousness. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide also has limitations, including its potential for abuse and neurotoxicity, which can complicate the interpretation of results.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide. One direction is to further investigate its therapeutic potential for treating PTSD, anxiety, and depression. Another direction is to study the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide use on the brain and behavior. Additionally, research could focus on developing safer and more effective analogs of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide for therapeutic use.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide can be synthesized through various methods, including the Leuckart method and the Wacker process. The Leuckart method involves the reaction of safrole with hydrochloric acid and formamide, followed by reduction with sodium borohydride. The Wacker process involves the oxidation of safrole to form MDP2P, which is then converted to N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide by reductive amination.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its use in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has been shown to enhance the therapeutic process by reducing fear and increasing empathy and trust between patients and therapists.
属性
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(9-14-5-3-2-4-6-14)18(20)19-11-15-7-8-16-17(10-15)22-12-21-16/h2-10H,11-12H2,1H3,(H,19,20)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKDHOBBHMHIJ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)


![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)


![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)


![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)